molecular formula C14H7Cl2FN2OS B2681849 N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-fluorobenzamide CAS No. 868230-34-6

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-fluorobenzamide

Cat. No. B2681849
CAS RN: 868230-34-6
M. Wt: 341.18
InChI Key: YJSDKVMAGORCCT-UHFFFAOYSA-N
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Description

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-fluorobenzamide, also known as DCB-F, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DCB-F belongs to the class of benzothiazole derivatives and has been shown to possess various biochemical and physiological effects.

Scientific Research Applications

Antitumor Activity

Several studies have focused on synthesizing and evaluating derivatives of benzothiazole, including compounds structurally related to N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-fluorobenzamide, for their antitumor properties. The design of these compounds often aims to exploit the cytotoxic effects against various cancer cell lines by inducing mechanisms such as DNA damage, cell cycle arrest, and interaction with specific receptors or enzymes crucial for cancer cell proliferation.

  • Synthesis and Pharmacological Evaluation : Novel derivatives of benzothiazoles have been synthesized and evaluated for their potential to bind to benzodiazepine receptors, showing significant anticonvulsant and sedative-hypnotic activities without impairing learning and memory. This suggests a potential application in designing anticonvulsant drugs with minimal cognitive side effects (Faizi et al., 2017).
  • Antitumor Benzothiazoles : Research on fluorinated 2-(4-amino-3-substituted-phenyl)benzothiazoles has revealed potent cytotoxic activity in vitro against sensitive human breast cancer cell lines. The pharmacological effects, including the mechanism of action involving cytochrome P450 CYP1A1 induction and metabolic processing, highlight the therapeutic potential of these compounds in cancer treatment (Hutchinson et al., 2001).

Antimicrobial Activity

The antimicrobial activity of benzothiazole derivatives, including those containing fluorine atoms, has been extensively studied. These compounds have shown efficacy against a variety of bacterial and fungal strains, indicating their potential as broad-spectrum antimicrobial agents.

  • Microwave-Induced Synthesis of Antimicrobial Analogs : Research into the synthesis of fluorobenzamides containing thiazole and thiazolidine structures has demonstrated promising antimicrobial activity. The presence of a fluorine atom in the benzoyl group enhances the antimicrobial efficacy of these compounds, suggesting their potential use in developing new antimicrobial agents (Desai et al., 2013).

Pharmacological Effects

Investigations into the pharmacological effects of benzothiazole derivatives have highlighted their potential in treating various conditions beyond cancer and microbial infections. These studies explore the compounds' interactions with biological receptors and their overall pharmacodynamic profiles.

  • Phosphoinositide 3-Kinase (PI3K)/mTOR Inhibition : Research into benzothiazole derivatives as dual inhibitors of PI3Kα and mTOR has shown potential in addressing metabolic stability issues, suggesting applications in cancer therapy where PI3Kα and mTOR pathways are critical for tumor growth and survival (Stec et al., 2011).

properties

IUPAC Name

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Cl2FN2OS/c15-9-5-6-10-12(11(9)16)18-14(21-10)19-13(20)7-1-3-8(17)4-2-7/h1-6H,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJSDKVMAGORCCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NC3=C(S2)C=CC(=C3Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Cl2FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-fluorobenzamide

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